molecular formula C19H23NO4 B099468 Cepharamine CAS No. 15444-26-5

Cepharamine

Cat. No. B099468
CAS RN: 15444-26-5
M. Wt: 329.4 g/mol
InChI Key: RARWEROUOQPTCJ-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cepharamine is a semi-synthetic cephalosporin antibiotic that is used to treat bacterial infections. It is a broad-spectrum antibiotic that is effective against a wide range of gram-positive and gram-negative bacteria. Cepharamine is synthesized from cephalosporin C, which is produced by the fungus Cephalosporium acremonium.

Scientific Research Applications

  • Synthesis and Structural Analysis:

    • The total synthesis of dl-Cepharamine, a hasubanan alkaloid, was accomplished starting from 2-tetralone. This synthesis involved several chemical processes, including ketalization, bromination, and successive treatments with BF3·ether-MeOH, LiAlH4 reduction, and oxidation with DMSO-phosphoric acid-DCC (Inubushi, Kitano, & Ibuka, 1971).
  • Ceramide in Cell Regulation and Autophagy:

    • Ceramides, including C2-ceramide, regulate various intracellular processes like cell death, autophagy, and inflammation in both mammalian cells and yeast (Fishbein et al., 1993).
    • C2-ceramide induced caspase-3-independent cell death and autophagy in neuroblastoma cells, highlighting its potential therapeutic application in neurological disorders (Fan et al., 2017).
  • Ceramide in Cancer Research:

    • Ceramide signaling in cancer cells is complex, with it acting as a tumor suppressor by driving apoptosis, autophagic responses, and cell cycle arrest. However, defects in ceramide generation and metabolism contribute to tumor survival and resistance to chemotherapy (Morad & Cabot, 2012).
    • Ceramide induces autophagy in liver cancer cells, serving both as a cell survival mechanism and a promoter of cell death, depending on the context (Ordoñez et al., 2015).
  • Ceramide in Inflammation and Metabolic Disorders:

    • Ceramide metabolism plays a role in the regulation of autophagy and apoptosis in inflammatory and metabolic diseases. It is a critical lipid mediator of cellular stress responses relating to inflammation and insulin resistance (Summers, Chaurasia, & Holland, 2019).
  • Ceramide in Drug Delivery and Cosmetics:

    • Lecithin-based dermal drug delivery systems enhance the anti-pigmentation properties of ceramides, showing potential in skincare products (Kagotani et al., 2020).

properties

CAS RN

15444-26-5

Product Name

Cepharamine

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

(1S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one

InChI

InChI=1S/C19H23NO4/c1-20-9-8-18-10-13(21)15(24-3)11-19(18,20)7-6-12-4-5-14(23-2)17(22)16(12)18/h4-5,11,22H,6-10H2,1-3H3/t18-,19+/m0/s1

InChI Key

RARWEROUOQPTCJ-RBUKOAKNSA-N

Isomeric SMILES

CN1CC[C@@]23[C@@]1(CCC4=C2C(=C(C=C4)OC)O)C=C(C(=O)C3)OC

SMILES

CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)O)C=C(C(=O)C3)OC

Canonical SMILES

CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)O)C=C(C(=O)C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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